Ethyl pentylphosphonochloridate

Description

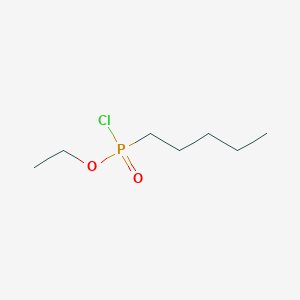

Ethyl pentylphosphonochloridate is an organophosphorus compound characterized by a phosphonochloridate ester structure. Its IUPAC name is this compound, with the molecular formula C₇H₁₄ClO₃P. The compound consists of an ethyl group (C₂H₅) and a pentyl group (C₅H₁₁) bonded to a phosphorus atom, which is further linked to a chlorine atom and an oxygen atom. Such phosphonochloridates are typically synthesized via the reaction of phosphonic acids with chlorinating agents, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

These compounds are of interest in industrial and research settings due to their role as intermediates in the synthesis of pesticides, flame retardants, and nerve agents.

Properties

CAS No. |

59274-30-5 |

|---|---|

Molecular Formula |

C7H16ClO2P |

Molecular Weight |

198.63 g/mol |

IUPAC Name |

1-[chloro(ethoxy)phosphoryl]pentane |

InChI |

InChI=1S/C7H16ClO2P/c1-3-5-6-7-11(8,9)10-4-2/h3-7H2,1-2H3 |

InChI Key |

ONLRNADVZKBCQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(OCC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₁₄ClO₃P | Not Available | 212.61 (calculated) | P=O, Cl, C-O-P linkages |

| Methyl methylphosphonochloridate | C₂H₆ClO₂P | 1066-52-0 | 140.49 | P=O, Cl, C-O-P linkages |

| Ethylphosphonic dichloride | C₂H₅Cl₂OP | 1066-52-0 | 162.94 | P=O, 2×Cl, C-P linkage |

Key Observations :

- Alkyl Chain Length: this compound features longer alkyl chains (ethyl and pentyl) compared to methyl methylphosphonochloridate, resulting in higher molecular weight and reduced volatility.

- Reactivity: The chlorine atom in phosphonochloridates is highly electrophilic, making these compounds reactive toward nucleophiles (e.g., water, alcohols). Longer alkyl chains, as in ethyl pentyl derivatives, may slightly reduce reactivity due to steric hindrance.

Physical and Chemical Properties

| Property | This compound | Methyl methylphosphonochloridate | Ethylphosphonic dichloride |

|---|---|---|---|

| Boiling Point (°C) | ~220–240 (estimated) | 145–150 | 165–170 |

| Solubility in Water | Low (hydrolyzes rapidly) | Low (hydrolyzes rapidly) | Low (hydrolyzes rapidly) |

| Stability | Sensitive to moisture | Highly moisture-sensitive | Highly moisture-sensitive |

Notes:

- Hydrolysis: All three compounds undergo rapid hydrolysis in aqueous environments, producing phosphonic acids and hydrochloric acid. This compound’s hydrolysis rate is likely slower than methyl methylphosphonochloridate due to steric effects.

- Thermal Stability : Longer alkyl chains may improve thermal stability, as seen in ethyl pentyl derivatives compared to methyl analogs.

Regulatory Insights :

Toxicity and Environmental Impact

- Limited data exist for this compound, but its structural analogs (e.g., methyl methylphosphonochloridate) exhibit high acute toxicity, targeting acetylcholinesterase enzymes.

- Environmental persistence is likely low due to rapid hydrolysis, though degradation products (e.g., pentanol, hydrochloric acid) may pose secondary risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.